![molecular formula C9H13ClF3NO B2816285 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide CAS No. 2276482-48-3](/img/structure/B2816285.png)
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide is a chemical compound with the CAS Number: 1153022-66-2 . It has a molecular weight of 243.66 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 243.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Reactions with Olefins
N-Chlorourea reacts with olefins like styrene and cyclohexene in acetonitrile, resulting in various compounds including N-(2-chlorocyclohexyl)acetamide. The reaction shows Markovnikov addition and trans stereochemistry, as demonstrated by structural evidence (Wada & Oda, 1970).
Ring Structure and Hydrogen Bonding
The molecule 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide demonstrates the planarity of the ring N atom and the orientation of the acetamide group arising from intramolecular hydrogen bonding. In the crystal, it forms N—H⋯O hydrogen-bonded dimers and amine–nitrile N—H⋯N hydrogen bonds, generating ribbons along the b-axis direction (Helliwell et al., 2011).
Biological and Pharmaceutical Research
Herbicide Function and Fatty Acid Synthesis Inhibition
Chloroacetamide herbicides like alachlor and metazachlor inhibit fatty acid synthesis in the green alga Scenedesmus Acutus, controlling weeds in various crops (Weisshaar & Böger, 1989).
Xanthate-Transfer Approach to α-Trifluoromethylamines
A process involving xanthate transfer, radical additions, and waste disposal is used to create α-trifluoromethylamines and other fluorinated derivatives, highlighting a method in organic synthesis (Gagosz & Zard, 2006).
Antimicrobial Activity of Triazole Derivatives
4-Phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives show significant antifungal and antibacterial activities against various pathogens, indicating their potential in medical applications (Turan-Zitouni et al., 2005).
Potential Against Klebsiella pneumoniae
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide shows potential against Klebsiella pneumoniae, possibly acting on penicillin-binding protein and demonstrating favorable cytotoxicity and pharmacokinetic profiles for future drug development (Cordeiro et al., 2020).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZQYCAFBSSKJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
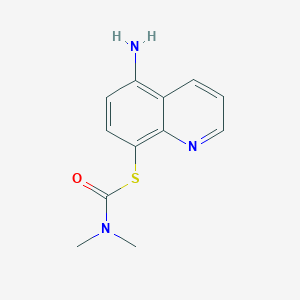
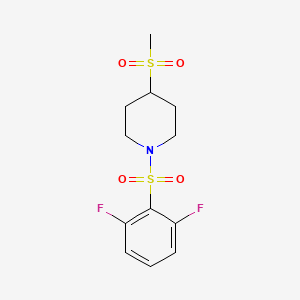

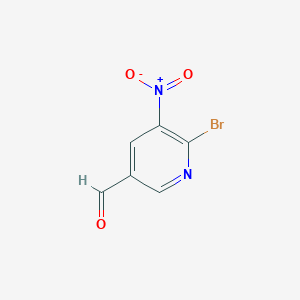

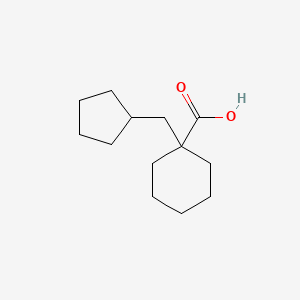
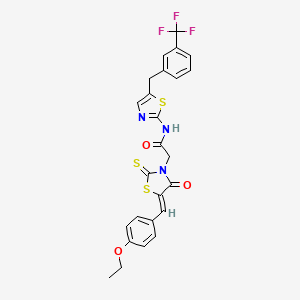
![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)
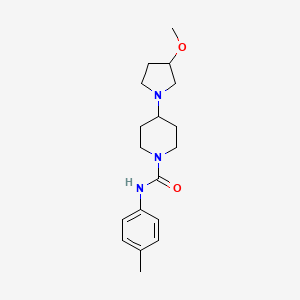
![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)
![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)


